7-Bromonaphthalene-2-carbaldehyde
Overview
Description
7-Bromonaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H7BrO. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 7th position and an aldehyde group at the 2nd position. This compound is of significant interest in organic synthesis and material science due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromonaphthalene-2-carbaldehyde typically involves the bromination of naphthalene derivatives followed by formylation. One common method is the Vilsmeier-Haack reaction, where naphthalene is first brominated using N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position. The brominated intermediate is then subjected to formylation using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromonaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as K2CO3 (potassium carbonate) in solvents like DMF or toluene.
Oxidation: Oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).
Reduction: Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Major Products:
Substitution Products: Various substituted naphthalene derivatives depending on the substituent introduced.
Oxidation Products: 7-Bromonaphthalene-2-carboxylic acid.
Reduction Products: 7-Bromonaphthalene-2-methanol.
Scientific Research Applications
7-Bromonaphthalene-2-carbaldehyde has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromonaphthalene-2-carbaldehyde in various applications depends on its reactivity and interaction with other molecules. In organic synthesis, its reactivity is primarily governed by the electrophilic nature of the aldehyde group and the nucleophilic substitution potential of the bromine atom. These properties enable it to participate in a wide range of chemical reactions, forming new bonds and functional groups .
Comparison with Similar Compounds
7-Bromonaphthalene-1-carbaldehyde: Similar structure but with the aldehyde group at the 1st position.
2-Bromonaphthalene-1-carbaldehyde: Bromine and aldehyde groups at different positions.
7-Chloronaphthalene-2-carbaldehyde: Chlorine atom instead of bromine at the 7th position.
Uniqueness: 7-Bromonaphthalene-2-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which imparts distinct reactivity and properties. This makes it particularly valuable in targeted organic synthesis and material science applications.
Properties
IUPAC Name |
7-bromonaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRAGKQULVEFTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465474 | |
Record name | 7-bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627527-17-7 | |
Record name | 7-bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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